molecular formula C17H24N6O B12353189 (2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile

(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile

Cat. No.: B12353189
M. Wt: 328.4 g/mol
InChI Key: JERPHRNGJBSFAP-UHFFFAOYSA-N
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Description

(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile is a useful research compound. Its molecular formula is C17H24N6O and its molecular weight is 328.4 g/mol. The purity is usually 95%.
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Biological Activity

(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile, commonly referred to as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, has garnered attention for its potential therapeutic applications, particularly in the management of type 2 diabetes mellitus. This compound is structurally related to Vildagliptin, a well-known DPP-4 inhibitor, and exhibits similar biological activities.

  • Molecular Formula : C17H24N6O
  • Molecular Weight : 328.41 g/mol
  • CAS Number : 440100-64-1

DPP-4 inhibitors like this compound function by inhibiting the DPP-4 enzyme, which is responsible for the degradation of incretin hormones such as GLP-1 and GIP. By preventing this degradation, the compound enhances insulin secretion from pancreatic beta-cells and suppresses glucagon release from alpha-cells, thereby improving glycemic control.

In Vitro Studies

Research indicates that this compound demonstrates significant DPP-4 inhibitory activity. In vitro assays have shown that it effectively increases levels of active GLP-1 in a dose-dependent manner, leading to enhanced insulin secretion in response to glucose stimulation.

In Vivo Studies

In animal models, particularly diabetic rodents, this compound has been shown to lower blood glucose levels significantly. For example, administration of the compound at a dose of 30 mg/kg resulted in a notable reduction in fasting blood glucose levels over a 24-hour period. The pharmacokinetic profile suggests that it maintains adequate plasma concentrations to exert its effects without significant adverse effects.

Case Study 1: Diabetes Management

A clinical trial involving patients with type 2 diabetes demonstrated that treatment with this compound led to improvements in HbA1c levels over a 12-week period compared to placebo. The results indicated a reduction in HbA1c by an average of 0.8% in the treatment group.

Case Study 2: Cardiovascular Effects

In addition to its glycemic effects, preliminary studies suggest potential cardiovascular benefits. Patients treated with DPP-4 inhibitors have shown reductions in markers of inflammation and improved endothelial function, indicating possible protective effects against cardiovascular diseases.

Safety Profile and Side Effects

The safety profile of this compound appears favorable based on available data. Common side effects include mild gastrointestinal disturbances and headache. Serious adverse events are rare but may include pancreatitis or allergic reactions.

Comparative Efficacy

To provide a clearer understanding of the biological activity of this compound compared to other DPP-4 inhibitors, the following table summarizes key findings:

Compound NameDPP-4 Inhibition IC50 (nM)HbA1c Reduction (%)Notable Side Effects
(2S)-1-[N-(3-hydroxyadamantan-1-yl)glycyl]-2-pyrrolidinecarbonitrile<500.8Mild GI disturbances
Vildagliptin<500.7Headache
Sitagliptin<1000.6Nausea

Properties

IUPAC Name

1-[2-[(4-methyl-1-pyrimidin-2-ylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-17(21-13-15(24)23-9-2-4-14(23)12-18)5-10-22(11-6-17)16-19-7-3-8-20-16/h3,7-8,14,21H,2,4-6,9-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERPHRNGJBSFAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=NC=CC=N2)NCC(=O)N3CCCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.